HBT1

AMPA receptor patch-clamp electrophysiology agonistic effect

HBT1 (2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide; CAS 489408-02-8; molecular weight 386.39 Da; molecular formula C₁₆H₁₇F₃N₄O₂S) is a benzothiophene-3-carboxamide chemotype positive allosteric modulator (potentiator) of the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor (AMPA-R), discovered by Takeda Pharmaceutical Company Limited through a high-throughput Ca²⁺ influx screen in rat primary hippocampal neurons. HBT1 binds in a glutamate-dependent manner to the ligand-binding domain (LBD) of AMPA-R at the intradimer interface, forming a specific hydrogen bond with residue S518 — a structural feature crystallographically resolved at 1.50 Å resolution (PDB ID: 5YBF) and not shared by the comparator LY451395 (Mibampator).

Molecular Formula C16H17F3N4O2S
Molecular Weight 386.4 g/mol
Cat. No. B1672950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBT1
SynonymsHBT1;  HBT-1;  HBT 1
Molecular FormulaC16H17F3N4O2S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(F)(F)F
InChIInChI=1S/C16H17F3N4O2S/c1-8-6-11(16(17,18)19)22-23(8)7-12(24)21-15-13(14(20)25)9-4-2-3-5-10(9)26-15/h6H,2-5,7H2,1H3,(H2,20,25)(H,21,24)
InChIKeyPHLXSNIEQIKENK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HBT1 (CAS 489408-02-8) AMPA Receptor Potentiator — Structural Identity, Core Pharmacology, and Benchmark Context for Informed Procurement


HBT1 (2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide; CAS 489408-02-8; molecular weight 386.39 Da; molecular formula C₁₆H₁₇F₃N₄O₂S) is a benzothiophene-3-carboxamide chemotype positive allosteric modulator (potentiator) of the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor (AMPA-R), discovered by Takeda Pharmaceutical Company Limited through a high-throughput Ca²⁺ influx screen in rat primary hippocampal neurons [1]. HBT1 binds in a glutamate-dependent manner to the ligand-binding domain (LBD) of AMPA-R at the intradimer interface, forming a specific hydrogen bond with residue S518 — a structural feature crystallographically resolved at 1.50 Å resolution (PDB ID: 5YBF) and not shared by the comparator LY451395 (Mibampator) [1][2]. Unlike classical AMPA-R potentiators such as LY451646 and LY451395, which exhibit prominent intrinsic agonistic effects and narrow bell-shaped dose-response profiles for BDNF production, HBT1 was purposefully engineered to minimise agonistic activity while preserving glutamate-dependent potentiation, thereby reducing the risk of bell-shaped pharmacological responses in vitro [1].

Why HBT1 Cannot Be Interchanged with Other In-Class AMPA Receptor Potentiators: The Agonistic Effect–Bell-Shaped Response–Binding Mode Triad


AMPA receptor potentiators are not a commoditised, interchangeable class. Three interdependent pharmacological properties directly determine the fitness-for-purpose of any given AMPA-R potentiator in a research or translational programme: (i) the magnitude of intrinsic agonistic effect (receptor activation in the absence of endogenous glutamate), (ii) the presence or absence of a bell-shaped (inverted-U) concentration-response curve for BDNF production, and (iii) the specific binding mode within the LBD dimer interface. Compounds such as LY451646 and LY451395 exhibit substantial agonistic effects — 88% and potent agonism, respectively, at 30 μM in Ca²⁺ influx assays — and manifest bell-shaped BDNF responses that narrow their effective concentration windows [1][2]. OXP1, co-discovered with HBT1, shows remarkable agonistic effects in patch-clamp recordings and a bell-shaped BDNF response despite binding to a distinct cryptic pocket [1]. Even newer-generation potentiators such as TAK-653, while exhibiting very low agonism (4.8% at 30 μM), belong to a structurally distinct dihydropyrazinothiadiazine 2,2-dioxide chemotype and utilise a different binding interference mechanism (steric clash at Ser743/Ser750) rather than the S518 hydrogen bond unique to HBT1 [2][3]. Substituting any of these compounds for HBT1 without verifying the agonistic profile and BDNF response characteristics in the user's specific experimental system risks introducing confounds — desensitisation of AMPA-Rs, narrow effective concentration ranges, or off-target binding — that can undermine data reproducibility and translational validity [1].

HBT1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against LY451395, OXP1, LY451646, and TAK-653


Agonistic Effect in Primary Neurons: HBT1 Exhibits Minimal Intrinsic Agonism versus LY451395 and OXP1 in Patch-Clamp Electrophysiology

In whole-cell patch-clamp recordings using rat primary hippocampal neurons, HBT1 demonstrated little to no agonistic effect (i.e., negligible AMPA-R current activation in the absence of exogenously applied AMPA), whereas both LY451395 and OXP1 — the latter co-identified in the same chemical library screen — produced remarkable agonistic effects under identical experimental conditions [1]. This represents a direct, within-study, head-to-head comparison. The agonistic effect was further quantified in Ca²⁺ influx assays: HBT1 (0.01–100 μM) activates AMPA-Rs in a strictly glutamate-dependent manner, with no detectable increase in BDNF protein levels in the absence of AMPA in primary neurons, whereas LY451646 — a widely used benchmark AMPA-R potentiator — produced an agonistic effect of 88% (percentage of 5 μM AMPA + 10 μM HBT1 response at 30 μM compound concentration) in rat primary hippocampal neuron Ca²⁺ influx assays, assessed via cross-study comparison [1][2].

AMPA receptor patch-clamp electrophysiology agonistic effect primary hippocampal neurons glutamate dependence

Absence of Bell-Shaped BDNF Production Response: HBT1 Avoids the Inverted-U Concentration-Response Curve Seen with OXP1 and LY451646

AMPA-R potentiators including LY451646, LY451395, and S18986 are documented to produce bell-shaped (inverted-U) concentration-response curves for BDNF protein production and mRNA expression in primary neurons and in vivo, wherein efficacy rises to a maximum and then declines at higher concentrations — a pharmacological liability that severely constrains usable dose ranges [1][2]. In the Kunugi et al. (2018) study, LY451646 and LY451395 exhibited a bell-shaped BDNF response in primary neurons, with the loss of efficacy at higher concentrations coinciding with the emergence of agonistic effects [1]. OXP1, the co-discovered chemotype, similarly showed a remarkable bell-shaped BDNF response. In direct contrast, HBT1 did not display a remarkable bell-shaped response in BDNF production in primary neurons across the full concentration range tested (0–10 μM, with concentration-dependent BDNF increase observed only in the presence of AMPA) [1]. This differentiation was confirmed within the same experimental system and same study, representing a direct, internally controlled comparison.

BDNF production bell-shaped dose-response primary neurons AMPA receptor potentiation neurotrophin

LBD Binding Mode Differentiation: HBT1 Forms a Unique S518 Hydrogen Bond Not Observed with LY451395 — Structural Basis for Lower Agonism

Co-crystallisation studies of the GluA2o (flop) LBD in complex with glutamate and either HBT1 (PDB ID: 5YBF, resolution 1.50 Å) or LY451395 (PDB ID: 5YBG) revealed a critical difference in binding mode within the intradimer interface pocket [1][2]. HBT1 forms a specific hydrogen bond with the side-chain hydroxyl group of residue Serine-518 (S518) in the LBD, an interaction that is absent in the LY451395-bound structure [1][2]. This S518 hydrogen bond is postulated to stabilise HBT1 in a conformation that favours glutamate-dependent potentiation while sterically and energetically disfavouring the agonist-independent active state of the receptor, thereby providing a structural rationale for its lower agonistic profile [1]. OXP1, by contrast, was found to bind to a distinct cryptic pocket on AMPA-R, further differentiating its binding mechanism from that of HBT1 [1]. The HBT1–S518 interaction thus represents a pharmacophoric feature not replicated by LY451395, OXP1, or other crystallographically characterised AMPA-R potentiators in the same study.

ligand-binding domain S518 hydrogen bond X-ray crystallography GluA2o LBD structure-activity relationship

Radioligand Probe Utility: [³H]-HBT1 Enables Quantitative AMPA-R LBD Binding Assays — A Screening Tool Differentiator from Non-Labelled Potentiators

[³H]-HBT1 was specifically synthesised (by Sekisui Medical Company) and validated as a tritiated radioligand probe for AMPA-R LBD binding studies [1][2]. In scintillation proximity assays (SPA), [³H]-HBT1 (1 nM–100 μM) binds to native AMPA-R with a dissociation constant (Kd) of 416 nM and inhibits binding to rat hippocampal membranes with an IC₅₀ of 0.28 μM . This radioligand has been adopted as a reference tool in industrial screening cascades: the TAK-653 discovery programme at Takeda used [³H]-HBT1 displacement in SPA format with His-tagged GluA2o LBD as the primary binding assay, enabling quantitative IC₅₀ determination (TAK-653 IC₅₀ = 0.26 μM vs. [³H]-HBT1) [2]. No comparable tritiated radioligand is commercially established for LY451395, OXP1, or most other benzothiophene-class AMPA-R potentiators. This positions HBT1 uniquely as both a pharmacological tool compound and a reference ligand for competitive binding studies.

radioligand binding assay [3H]-HBT1 scintillation proximity assay AMPA-R LBD screening cascade

Glutamate-Dependent Potentiation Potency: HBT1 EC₅₀ Values Across Cellular Systems Enables Assay-Specific Concentration Targeting

HBT1 potentiates AMPA-R-mediated Ca²⁺ influx in a strictly glutamate-dependent manner, with no detectable activity in the absence of AMPA. The potentiation EC₅₀ values have been determined across multiple assay systems: 2.5 μM for glutamate-dependent AMPA-R activation (general), 1.3 μM in rat primary hippocampal neurons, and 4.6 μM in hGluA1i-expressing CHO cells . For context, TAK-653 — a structurally distinct dihydropyrazinothiadiazine 2,2-dioxide AMPA-R potentiator developed subsequently using [³H]-HBT1-based screening — exhibits a potentiation EC₅₀ of 0.93 μM in the Ca²⁺ influx assay (primary neurons) and 3.3 μM in hGluA1i CHO cells, with essentially no agonistic effect (4.8% at 30 μM) [1]. S 47445, a benzoxazinone-class AMPA-PAM, shows EC₅₀ values between 2.5–5.4 μM across GluA1/2/4 flip/flop variants, with a lower EC₅₀ of 0.7 μM specifically for GluA4 flop [2]. While these data originate from different studies with non-identical assay conditions (precluding direct potency ranking), the HBT1 potency range (low micromolar) is consistent with a bona fide AMPA-R LBD potentiator profile and provides researchers with validated starting concentrations for experimental design.

EC50 calcium influx potency CHO cells concentration-response glutamate dependence

Chemotype and Intellectual Property Status: HBT1's Benzothiophene-3-Carboxamide Scaffold Is Distinct from Thiadiazine Dioxide and Ampakine Classes

HBT1 belongs to the tetrahydrobenzothiophene-3-carboxamide chemotype, a chemical series structurally and biosynthetically distinct from the three other major classes of synthetic AMPA-R potentiators: (i) benzothiadiazine dioxides and their thiophenic analogues (e.g., S18986, IDRA-21, cyclothiazide), (ii) dihydropyrido-/dihydropyrazino-thiadiazine 2,2-dioxides (TAK-137, TAK-653 series), and (iii) benzylpiperidine-type ampakines (CX516/Ampalex, CX546, CX614) [1][2]. The benzothiophene core of HBT1 presents different physicochemical properties (clogP, solubility, metabolic liability) compared to thiadiazine dioxide-containing potentiators, which may influence formulation behaviour and CNS penetration characteristics [1]. HBT1 was discovered and characterised by Takeda Pharmaceutical Company Limited (all authors are Takeda employees; the work was supported by Takeda) and is disclosed in the primary peer-reviewed literature alongside co-crystal structures [1][3]. While specific patent numbers covering HBT1 are not enumerated in the primary publication, Takeda's extensive AMPA-R potentiator patent portfolio provides an IP landscape context pertinent to commercial procurement and freedom-to-operate assessment for translational programmes [3].

benzothiophene chemotype patent landscape chemical series Takeda structural novelty

HBT1 Best-Fit Research and Industrial Application Scenarios: Where the Evidence Supports Prioritising HBT1 Over Alternative AMPA-R Potentiators


In Vitro BDNF Induction Studies Requiring a Broad, Non-Bell-Shaped Concentration-Response Window

In primary neuron or slice culture experiments where BDNF protein or mRNA induction is the primary endpoint, HBT1 should be selected over LY451646, LY451395, or OXP1. The evidence demonstrates that HBT1 concentration-dependently increases BDNF protein levels in the presence of AMPA across the tested range (0–10 μM) without exhibiting the bell-shaped decline in efficacy at higher concentrations that characterises LY451646 and OXP1 [1]. This eliminates the need for narrow-concentration-range pilot experiments to identify the peak of an inverted-U curve, saving both time and biological material. Researchers can confidently test HBT1 at multiple concentrations across a wider dynamic range without the risk of false-negative results at supra-optimal doses — a critical consideration when BDNF is a mechanistic biomarker in neuroprotection, synaptic plasticity, or antidepressant screening paradigms [1][2].

AMPA-R LBD Structural Biology and Fragment-Based Drug Design Leveraging the S518 Hydrogen Bond Interaction

For laboratories conducting X-ray crystallography, cryo-EM, or molecular dynamics simulations of the AMPA-R ligand-binding domain, HBT1 provides a structurally validated probe that specifically interrogates the S518 residue within the intradimer interface — a pharmacophoric feature not accessible with LY451395 (PDB 5YBG), which lacks the S518 hydrogen bond [1][2]. The high-resolution co-crystal structure (PDB 5YBF; 1.50 Å) enables precise molecular docking studies, pharmacophore modelling, and structure-guided optimisation of novel AMPA-R potentiators. HBT1 can serve as a reference ligand for fragment-based screening campaigns and as a positive control for S518-directed mutagenesis studies aimed at dissecting the structural determinants of agonism versus pure potentiation [1].

AMPA-R Radioligand Binding Assay Platform Establishment Using [³H]-HBT1 as a Validated Probe

For CROs, pharma screening groups, or academic core facilities building an AMPA-R ligand-binding assay capability, [³H]-HBT1 offers a literature-precedented, commercially accessible tritiated probe with validated assay parameters (SPA format, His-GluA2o LBD; Kd = 416 nM; IC₅₀ = 0.28 μM for cold HBT1 self-competition) [1][2]. The use of [³H]-HBT1 in Takeda's published screening cascade for discovering TAK-653 provides a directly replicable protocol, reducing assay development time compared to building a de novo radioligand binding platform with an uncharacterised probe [2]. No comparable tritiated radioligand exists for LY451395 or OXP1 in the commercial catalogue, making [³H]-HBT1 the de facto standard for competitive binding studies targeting the AMPA-R LBD intradimer site [1].

Synaptic Plasticity and LTP Studies Requiring Selective Potentiation of Phasic (Evoked) AMPA-R Signalling Without Tonic Background Activation

In electrophysiological studies of long-term potentiation (LTP), synaptic plasticity, or network-level excitability in brain slice preparations, HBT1's minimal intrinsic agonistic effect ensures that AMPA-R potentiation occurs selectively at synapses experiencing physiological glutamate release (phasic activation) rather than producing non-specific tonic activation of resting AMPA-Rs [1][2]. This property is shared conceptually with TAK-653 (agonistic effect 4.8% at 30 μM) but HBT1 provides an alternative chemotype (benzothiophene-3-carboxamide vs. dihydropyrazinothiadiazine dioxide) for orthogonal pharmacological validation, reducing the risk of chemotype-specific off-target effects confounding the interpretation of synaptic phenotypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for HBT1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.